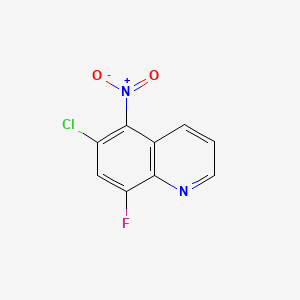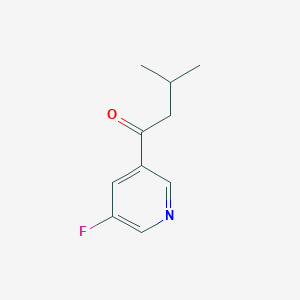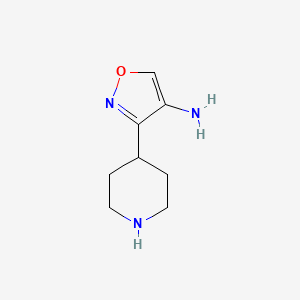
3-(Piperidin-4-yl)isoxazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-yl)isoxazol-4-amine: is a heterocyclic compound that features both a piperidine ring and an isoxazole ring. The presence of these two rings makes it a compound of interest in various fields, including medicinal chemistry and organic synthesis. The piperidine ring is a six-membered ring containing one nitrogen atom, while the isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom. This compound is known for its potential biological activities and is often studied for its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the [3+2] cycloaddition reaction between alkynes and nitrile oxides to form the isoxazole ring . The piperidine ring can be introduced through various substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Metal-free synthetic routes are also explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Piperidin-4-yl)isoxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the isoxazole or piperidine rings.
Substitution: Substitution reactions can introduce different substituents on the rings, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(Piperidin-4-yl)isoxazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as a potential treatment for conditions such as inflammation, cancer, and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .
Mécanisme D'action
The mechanism of action of 3-(Piperidin-4-yl)isoxazol-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their function and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Isoxazole Derivatives: Compounds with similar isoxazole rings that exhibit various biological activities, such as antimicrobial and anticancer properties.
Uniqueness: 3-(Piperidin-4-yl)isoxazol-4-amine is unique due to the combination of the piperidine and isoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in research and development .
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
3-piperidin-4-yl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C8H13N3O/c9-7-5-12-11-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4,9H2 |
Clé InChI |
LVUZXLIDDPZIQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NOC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


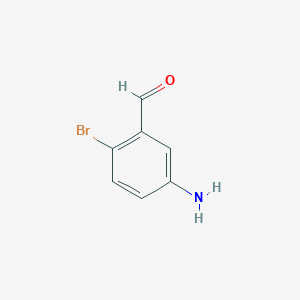

![methyl({[(2S)-oxetan-2-yl]methyl})amine](/img/structure/B13504328.png)
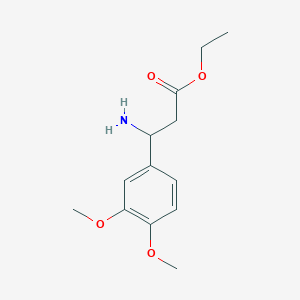
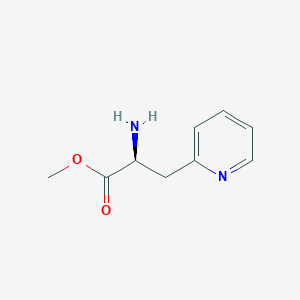
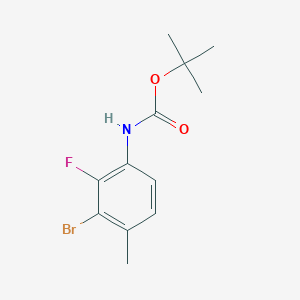


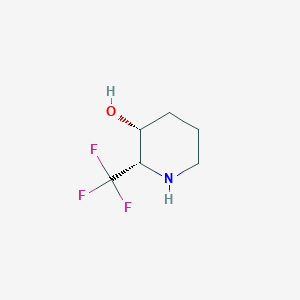
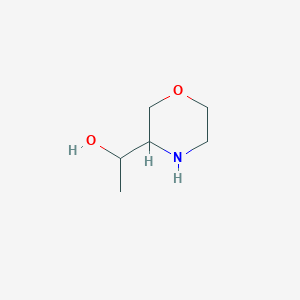
![n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
